(S)-1-(2,4-Difluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Biocatalysis: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorophenylethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-propanol: Similar structure but different functional groups.
2,4-Difluorophenylacetic acid: Contains the same phenyl ring but different side chains.
2,4-Difluorobenzyl alcohol: Similar phenyl ring with different substituents.
Uniqueness
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is unique due to its chiral nature and specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10F2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
UHLNSIIVUPVMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCO)O |
Origin of Product |
United States |
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